N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine-2,6-dicarboxamide core with two 4,5-diphenylthiazol-2-yl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with 4,5-diphenylthiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide exerts its effects is primarily through coordination with metal ions. The pyridine-2,6-dicarboxamide core and the thiazole groups provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can then participate in various catalytic and sensing processes .
Comparison with Similar Compounds
Similar Compounds
N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide: Similar structure but with methyl groups instead of phenyl groups.
N2,N6-bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide: Features isopropyl groups, leading to different steric and electronic properties.
Uniqueness
N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide is unique due to its specific substitution pattern with diphenylthiazole groups, which enhances its ability to form stable complexes with metal ions and its effectiveness as a chemosensor .
Properties
IUPAC Name |
2-N,6-N-bis(4,5-diphenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H25N5O2S2/c43-34(41-36-39-30(24-14-5-1-6-15-24)32(45-36)26-18-9-3-10-19-26)28-22-13-23-29(38-28)35(44)42-37-40-31(25-16-7-2-8-17-25)33(46-37)27-20-11-4-12-21-27/h1-23H,(H,39,41,43)(H,40,42,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYUNITYFLZUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H25N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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